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molecular formula C19H17ClN2O B580034 Prazepam-D5 CAS No. 152477-89-9

Prazepam-D5

Cat. No. B580034
M. Wt: 329.839
InChI Key: MWQCHHACWWAQLJ-RALIUCGRSA-N
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Patent
US04988628

Procedure details

50 μl of internal standard (15 mg/L prazepam) were added to 1.0 ml of serum sample. Concentrated ammonium hydroxide (0.2 ml) was added prior to extraction with 4.5 ml of n-butyl chloride. The samples were shaken for 5 minutes and then centrifuged. The organic layer was removed and evaporated. The sample was reconstituted in 25 μl ethanol; 2 μl were then injected into the gas chromatograph. Quantitation was done by comparison to standard curves obtained for diazepam and nordiazepam.
Name
prazepam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
diazepam
Name
nordiazepam

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([C:7]2[C:14]3[CH:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:13]=3[N:12]([CH2:20]C3CC3)[C:10](=[O:11])[CH2:9][N:8]=2)=[CH:5][CH:6]=1.[OH-].[NH4+]>>[CH3:20][N:12]1[C:10](=[O:11])[CH2:9][N:8]=[C:7]([C:4]2[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=2)[C:14]2[CH:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:13]1=2.[CH:1]1[CH:6]=[CH:5][C:4]([C:7]2[C:14]3[CH:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:13]=3[NH:12][C:10](=[O:11])[CH2:9][N:8]=2)=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
prazepam
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)CC4CC4
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The samples were shaken for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
to extraction with 4.5 ml of n-butyl chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
diazepam
Type
product
Smiles
CN1C=2C=CC(=CC2C(=NCC1=O)C=3C=CC=CC3)Cl
Name
nordiazepam
Type
product
Smiles
C=1C=CC(=CC1)C2=NCC(=O)NC3=C2C=C(C=C3)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04988628

Procedure details

50 μl of internal standard (15 mg/L prazepam) were added to 1.0 ml of serum sample. Concentrated ammonium hydroxide (0.2 ml) was added prior to extraction with 4.5 ml of n-butyl chloride. The samples were shaken for 5 minutes and then centrifuged. The organic layer was removed and evaporated. The sample was reconstituted in 25 μl ethanol; 2 μl were then injected into the gas chromatograph. Quantitation was done by comparison to standard curves obtained for diazepam and nordiazepam.
Name
prazepam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
diazepam
Name
nordiazepam

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([C:7]2[C:14]3[CH:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:13]=3[N:12]([CH2:20]C3CC3)[C:10](=[O:11])[CH2:9][N:8]=2)=[CH:5][CH:6]=1.[OH-].[NH4+]>>[CH3:20][N:12]1[C:10](=[O:11])[CH2:9][N:8]=[C:7]([C:4]2[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=2)[C:14]2[CH:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:13]1=2.[CH:1]1[CH:6]=[CH:5][C:4]([C:7]2[C:14]3[CH:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:13]=3[NH:12][C:10](=[O:11])[CH2:9][N:8]=2)=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
prazepam
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)CC4CC4
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The samples were shaken for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
to extraction with 4.5 ml of n-butyl chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
diazepam
Type
product
Smiles
CN1C=2C=CC(=CC2C(=NCC1=O)C=3C=CC=CC3)Cl
Name
nordiazepam
Type
product
Smiles
C=1C=CC(=CC1)C2=NCC(=O)NC3=C2C=C(C=C3)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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